

I-Menthyl Lactate: A Technical Guide for Neurosensory Research and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *I-Menthyl lactate*

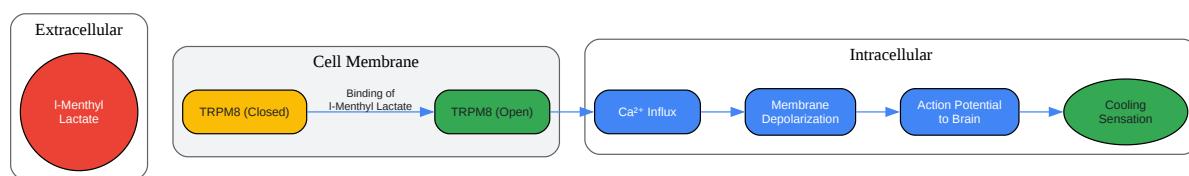
Cat. No.: B1212839

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of **I-Menthyl lactate**, a cooling agent with significant potential in the field of neurosensory research and the development of novel therapeutic and consumer products. This document outlines its mechanism of action, presents quantitative data on its sensory effects, details relevant experimental protocols, and explores its future applications.

Introduction to I-Menthyl Lactate


I-Menthyl lactate is an ester of I-menthol and I-lactic acid, recognized for its distinct cooling properties.^{[1][2]} Unlike its precursor, menthol, **I-Menthyl lactate** offers a milder, more prolonged cooling sensation with lower volatility and reduced potential for skin irritation.^{[3][4][5]} These characteristics make it an attractive compound for a wide range of applications, from cosmetics and oral care to pharmaceuticals.^{[1][2][3]} Its unique sensory profile stems from a more controlled interaction with sensory neurons, providing a cooling effect that is often described as more natural and less abrupt than that of menthol.^[6]

Mechanism of Action: The TRPM8 Gateway

The primary mechanism underlying the cooling sensation of **I-Menthyl lactate** is its interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) channel.^{[5][7]} TRPM8 is a non-selective cation channel that functions as the primary cold and menthol receptor in the somatosensory system.^{[7][8]}

Activation of the TRPM8 channel by agonists like **I-Menthyl lactate** leads to an influx of calcium ions (Ca^{2+}) into the sensory neuron.^[7] This influx depolarizes the cell membrane, generating an action potential that travels to the brain and is interpreted as a cooling sensation. The activation of TRPM8 is a complex process influenced by voltage, temperature, and the presence of signaling molecules like phosphatidylinositol 4,5-bisphosphate (PIP₂).^{[7][8][9]}

Below is a diagram illustrating the signaling pathway of TRPM8 activation by a cooling agonist.

[Click to download full resolution via product page](#)

Caption: TRPM8 channel activation by **I-Menthyl lactate** leading to a cooling sensation.

Quantitative Data on Neurosensory Effects

The following tables summarize key quantitative data regarding the neurosensory properties of **I-Menthyl lactate**.

Table 1: In-Vitro TRPM8 Activation

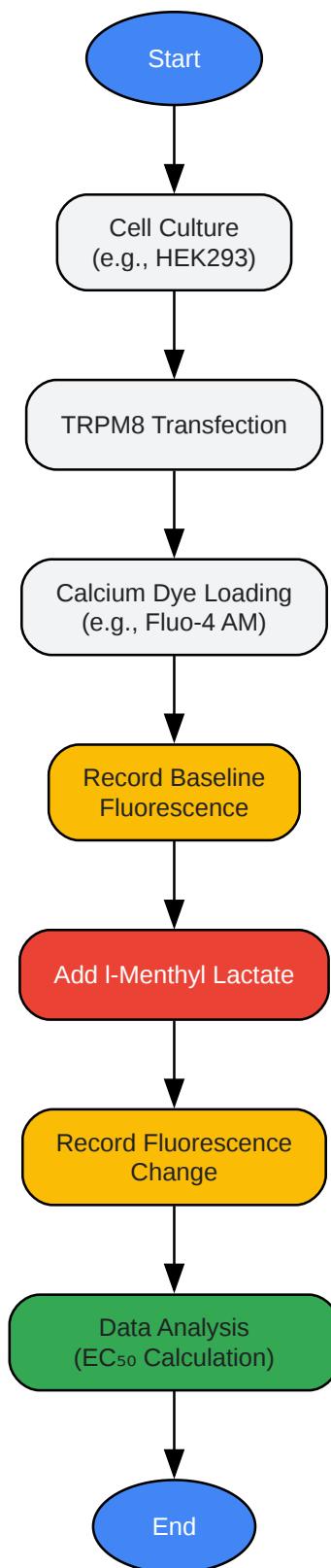
Compound	EC ₅₀ (μM)	Expression System	Reference
(-)-Menthyl lactate	163	Oocyte	[7]
(-)-Menthol	193	Oocyte	[7]
(-)-Menthol	286	Human Melanoma G-361 Cells	[7]

Table 2: Sensory Properties and Applications

Property	Description	Reference
Cooling Effect	Mild, long-lasting, and gentle compared to menthol.[3][5]	[3][5]
Irritation	Low irritation potential, suitable for sensitive skin.[2][3]	[2][3]
Volatility	Low volatility, contributing to a longer-lasting effect.[3][4]	[3][4]
Odor	Faint, minty odor that does not significantly mask other fragrances.[1][2]	[1][2]
Applications	Cosmetics, oral care, pharmaceuticals, food and beverages.[1][2][3]	[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of **I-Menthyl lactate's** neurosensory effects.


In-Vitro Calcium Imaging Assay

This protocol is designed to measure the activation of TRPM8 channels in a heterologous expression system.

- Cell Culture and Transfection:
 - HEK293 or CHO cells are cultured in an appropriate medium.
 - Cells are transiently transfected with a plasmid encoding for the TRPM8 channel.
- Calcium Indicator Loading:
 - Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.

- Compound Application:
 - A baseline fluorescence is recorded.
 - **I-Methyl lactate** at various concentrations is added to the cells.
- Data Acquisition and Analysis:
 - Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity over time.
 - The response to **I-Methyl lactate** is quantified and used to generate concentration-response curves to determine the EC₅₀ value.

Below is a diagram of the experimental workflow for a calcium imaging assay.

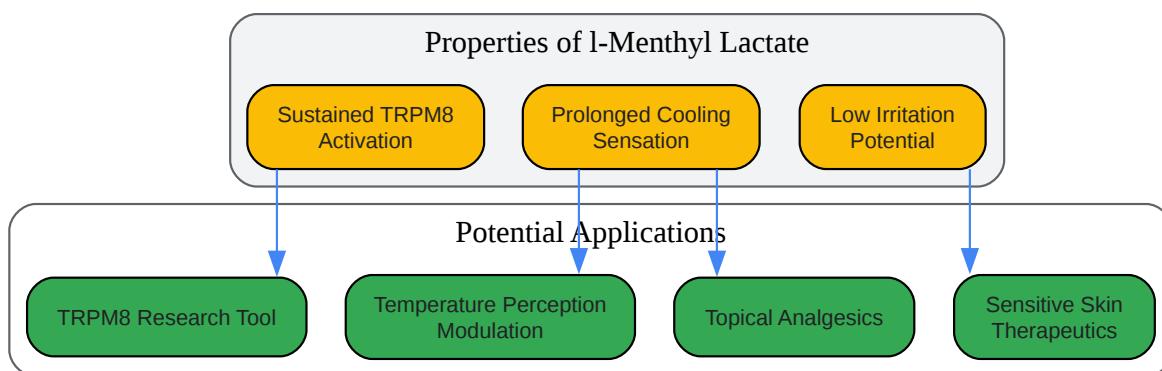
[Click to download full resolution via product page](#)

Caption: Workflow for an in-vitro calcium imaging assay to assess TRPM8 activation.

Human Sensory Panel Protocol

This protocol outlines the methodology for evaluating the sensory effects of **I-Menthyl lactate** on human skin.

- Panelist Selection and Training:
 - Recruit a panel of trained sensory assessors.
 - Train panelists to identify and rate the intensity of cooling sensations on a standardized scale (e.g., a labeled magnitude scale).
- Product Application:
 - Apply a controlled amount of a formulation containing **I-Menthyl lactate** to a specific area of the skin (e.g., the forearm).
 - A control formulation without the cooling agent should also be applied to a different site.
- Sensory Evaluation:
 - Panelists rate the intensity of the cooling sensation at predefined time intervals (e.g., immediately after application, and at 5, 15, 30, and 60 minutes).
- Data Analysis:
 - The sensory data is collected and statistically analyzed to determine the onset, intensity, and duration of the cooling effect.


Potential in Neurosensory Research and Drug Development

The unique properties of **I-Menthyl lactate** open up several avenues for research and development.

- Tool for TRPM8 Research: Its sustained activation of TRPM8 makes it a valuable tool for studying the long-term effects of channel activation and desensitization.

- Novel Analgesics: Given the role of TRPM8 in mediating analgesia, **I-Menthyl lactate's** prolonged cooling effect could be harnessed for the development of topical pain relievers.[8]
- Therapeutics for Sensitive Skin: Its low irritation potential makes it an ideal candidate for products aimed at soothing and calming sensitive or compromised skin.[2][10]
- Modulation of Temperature Perception: Research into how **I-Menthyl lactate** modulates temperature perception could lead to innovations in areas such as performance-enhancing athletic gear or therapies for thermal dysregulation.[6]

The following diagram illustrates the relationship between **I-Menthyl lactate's** properties and its potential applications.

[Click to download full resolution via product page](#)

Caption: Relationship between the properties of **I-Menthyl lactate** and its potential applications.

Conclusion

I-Menthyl lactate presents a compelling profile for neurosensory research and development. Its distinct mechanism of action through TRPM8, coupled with a favorable sensory experience and safety profile, positions it as a valuable molecule for scientific investigation and the creation of innovative products. Further research into its nuanced interactions with the somatosensory system will undoubtedly unlock even greater potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]
- 3. EP2925716A1 - Composition of menthol and menthyl lactate, its preparation and its use as a cooling, flavouring and/or fragrance agent - Google Patents [patents.google.com]
- 4. US6897195B2 - Composition of menthol and menthyl lactate, its preparation method and its applications as a cooling agent - Google Patents [patents.google.com]
- 5. Menthyl lactate - Cosmacon [cosmacon.de]
- 6. Is Menthyl Lactate The Same As Menthol? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 7. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ulprospector.com [ulprospector.com]
- To cite this document: BenchChem. [*I*-Menthyl Lactate: A Technical Guide for Neurosensory Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1212839#I-menthyl-lactate-s-potential-in-neurosensory-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com